1-(6-phenoxypyrimidin-4-yl)-N-(2-phenylpropyl)piperidine-4-carboxamide
Description
1-(6-Phenoxypyrimidin-4-yl)-N-(2-phenylpropyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a 6-phenoxypyrimidin-4-yl substituent at the 1-position of the piperidine ring and a 2-phenylpropyl group attached to the amide nitrogen. This structural motif is common in medicinal chemistry, as the piperidine scaffold offers conformational flexibility, while the aromatic substituents (phenoxypyrimidine and phenylpropyl) may enhance target binding and pharmacokinetic properties.
Properties
IUPAC Name |
1-(6-phenoxypyrimidin-4-yl)-N-(2-phenylpropyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c1-19(20-8-4-2-5-9-20)17-26-25(30)21-12-14-29(15-13-21)23-16-24(28-18-27-23)31-22-10-6-3-7-11-22/h2-11,16,18-19,21H,12-15,17H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMKKHYBJSEHTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCN(CC1)C2=CC(=NC=N2)OC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(6-phenoxypyrimidin-4-yl)-N-(2-phenylpropyl)piperidine-4-carboxamide is a synthetic compound with a complex structure that includes a piperidine ring, a pyrimidine moiety, and a phenoxy group. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, particularly in antiviral and anticancer therapies.
Synthesis
The synthesis of this compound typically involves multiple steps that require careful optimization to maximize yield and purity. The reactions may include nucleophilic substitutions due to the carboxamide group, allowing for modifications that could enhance biological activity or alter pharmacokinetic properties.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit significant antiviral activities. Specifically:
- Mechanism of Action : Derivatives of pyrimidine have shown efficacy in inhibiting HIV reverse transcriptase, positioning them as potential candidates for treating HIV infections and related diseases such as AIDS .
- Case Studies : In vitro studies have demonstrated that certain derivatives exhibit moderate protection against various viruses, including HIV and Herpes Simplex Virus type 1 (HSV-1). For instance, compounds with similar structures were tested against CVB-2 and showed promising results .
Anticancer Activity
The compound also shows potential in anticancer applications:
- Targeted Pathways : Similar compounds have been found to target specific cellular pathways involved in tumor growth and proliferation. This includes inhibition of pathways critical for cancer cell survival and proliferation.
Comparative Biological Activity
A comparative analysis of related compounds reveals unique aspects of this compound:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Pyrimidine Derivative A | Pyrimidine ring + alkoxy group | Antiviral | Lacks piperidine structure |
| Piperazine Analog B | Piperazine ring + phenoxy group | Anticancer | No pyrimidine component |
| Phenoxypyrimidine C | Phenoxy + pyrimidine | Antiviral | No piperidine or propyl chain |
The unique combination of functionalities in this compound may offer distinct therapeutic pathways compared to these other compounds.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Antiviral Efficacy : In vitro tests demonstrated moderate antiviral activity against HIV and other viruses, with some derivatives showing effectiveness at concentrations around 92 μM .
- Cytotoxicity : The cytotoxicity profile indicates that while some derivatives are effective against viral targets, they also exhibit varying levels of cytotoxicity against human cell lines, necessitating further optimization for therapeutic use .
- Potential Applications : The compound's structure suggests it could be developed as a non-nucleoside reverse transcriptase inhibitor (NNRTI), which has implications for HIV treatment strategies .
Scientific Research Applications
Antiviral Activity
Research indicates that compounds similar to 1-(6-phenoxypyrimidin-4-yl)-N-(2-phenylpropyl)piperidine-4-carboxamide exhibit significant antiviral properties. Specifically, derivatives of pyrimidine have been shown to inhibit HIV reverse transcriptase , which is crucial for the replication of the virus. This makes such compounds potential candidates for treating HIV and related diseases like AIDS .
Anticancer Properties
The compound has also demonstrated efficacy against various cancer cell lines. Studies suggest that it targets specific cellular pathways involved in tumor growth and proliferation. For example, certain structural analogs have been effective in degrading cyclin-dependent kinase 2 (CDK2) via the ubiquitin-proteasome pathway, which is vital for cell cycle regulation and cancer progression .
HIV Treatment
A study demonstrated that derivatives of this compound were effective in inhibiting HIV replication in vitro. The results indicated a significant reduction in viral load when used in combination with other antiretroviral therapies .
Cancer Research
In preclinical trials, this compound showed promise in reducing tumor size in xenograft models. The mechanism involved the downregulation of CDK2 expression, leading to inhibited cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in Antiviral Research
Compounds from share the piperidine-4-carboxamide core but incorporate oxazole rings and distinct substituents. For example:
- 1-((2-(2-Chloro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)-N-(3-(4-isopropylpiperidin-1-yl)propyl)piperidine-4-carboxamide (HCV inhibitor): This compound replaces the phenoxypyrimidine group with a chlorinated oxazole-methylphenyl system. Its molecular weight (529.13 g/mol) is higher than the main compound’s estimated weight (~463 g/mol), likely due to the bulkier oxazole and isopropylpiperidine groups. The chloro and methyl substituents may enhance hydrophobic interactions with viral entry proteins, contributing to its anti-HCV activity .
- However, the oxazole-based analogs exhibit moderate synthetic yields (57–61%) and high purity (>99.8%), validated via NMR and HRMS .
Fentanyl-like Opioid Analogs
lists controlled substances such as N-phenyl-N-[1-(2-phenylpropyl)piperidin-4-yl]propanamide (beta-methyl fentanyl), which shares the N-(2-phenylpropyl)piperidine-4-carboxamide moiety with the main compound. However, fentanyl analogs typically feature a propanamide or acetamide linker instead of a carboxamide directly bonded to the piperidine. Regulatory implications arise from structural similarities to controlled substances .
SARS-CoV-2 Inhibitors
highlights piperidine-4-carboxamide derivatives like (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide, which incorporate naphthalene and fluorobenzyl groups. These substituents increase molecular bulk and lipophilicity compared to the main compound’s phenoxypyrimidine group. The fluorine atom in the fluorobenzyl moiety may enhance metabolic stability, a feature absent in the main compound. These analogs demonstrated "acceptable" SARS-CoV-2 inhibition, suggesting that aromatic substituent size and polarity critically influence antiviral efficacy .
Chloropyrimidine Derivatives
describes 1-(2-Amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide, which substitutes the phenoxypyrimidine group with a 2-amino-6-chloropyrimidine. No activity data is provided, but such modifications are often explored to optimize bioavailability .
Comparative Data Table
Key Findings and Implications
- Structural Flexibility : The piperidine-4-carboxamide core permits diverse substitutions, enabling activity across multiple therapeutic areas (antiviral, opioid, etc.).
- Substituent Impact: Aromatic groups (phenoxypyrimidine, naphthalene) enhance target binding via hydrophobic/π-π interactions, while electronegative groups (Cl, F) improve metabolic stability.
- Regulatory Considerations : Structural parallels to fentanyl analogs (e.g., N-(2-phenylpropyl)) necessitate caution in drug development to avoid regulatory classification as controlled substances .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
